molecular formula C23H25BrN2O B12143722 2-bromo-14-methyl-9-(4-methylphenyl)spiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6,4'-cyclohexane]

2-bromo-14-methyl-9-(4-methylphenyl)spiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6,4'-cyclohexane]

Cat. No.: B12143722
M. Wt: 425.4 g/mol
InChI Key: DZSYBWLZCNYYNT-UHFFFAOYSA-N
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Description

2-bromo-14-methyl-9-(4-methylphenyl)spiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6,4’-cyclohexane] is a complex organic compound with a unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-14-methyl-9-(4-methylphenyl)spiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6,4’-cyclohexane] typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and increased efficiency. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can be incorporated to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-bromo-14-methyl-9-(4-methylphenyl)spiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6,4’-cyclohexane] can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles such as amines or thiols can replace the bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)

    Substitution: Amines (R-NH2), Thiols (R-SH)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alkanes. Substitution reactions can result in the formation of new compounds with different functional groups.

Scientific Research Applications

2-bromo-14-methyl-9-(4-methylphenyl)spiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6,4’-cyclohexane] has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 2-bromo-14-methyl-9-(4-methylphenyl)spiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6,4’-cyclohexane] depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The compound’s unique structure allows it to engage in specific interactions with these targets, influencing pathways involved in cell signaling, metabolism, or gene expression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-bromo-14-methyl-9-(4-methylphenyl)spiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6,4’-cyclohexane] is unique due to its spiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other compounds may not be suitable.

Properties

Molecular Formula

C23H25BrN2O

Molecular Weight

425.4 g/mol

IUPAC Name

9-bromo-4'-methyl-2-(4-methylphenyl)spiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,1'-cyclohexane]

InChI

InChI=1S/C23H25BrN2O/c1-15-3-5-17(6-4-15)20-14-21-19-13-18(24)7-8-22(19)27-23(26(21)25-20)11-9-16(2)10-12-23/h3-8,13,16,21H,9-12,14H2,1-2H3

InChI Key

DZSYBWLZCNYYNT-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2(CC1)N3C(CC(=N3)C4=CC=C(C=C4)C)C5=C(O2)C=CC(=C5)Br

Origin of Product

United States

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